2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol

Lipophilicity Drug Design Physicochemical Properties

Choose this specific 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol (CAS 130728-23-3) to secure the exact stereoelectronic profile needed for your medicinal chemistry programs. Its unique CHF₂ group and para-methoxy substituent create a distinct hydrogen-bonding capacity (XLogP 1.9) not replicated by CF₃ or mono-substituted analogs. Using ≥98% purity minimizes reactive impurities, ensuring clean pharmacological signals in DHFR inhibition SAR studies and reliable Fe(OTf)₃-catalyzed Friedel-Crafts reactions for diarylmethane synthesis. Verify structural identity to avert wasted synthetic effort from unverified isomers.

Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
Cat. No. B11940435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol
Molecular FormulaC9H10F2O2
Molecular Weight188.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(F)F)O
InChIInChI=1S/C9H10F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,8-9,12H,1H3
InChIKeyISFCVJGNLBFSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol: A Fluorinated Building Block for Medicinal Chemistry Procurement


2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol (CAS 130728-23-3) is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O₂ and a molecular weight of 188.17 g/mol [1]. It features a difluoromethyl (-CHF₂) group and a 4-methoxyphenyl substituent, making it a valuable synthetic intermediate for incorporating fluorinated motifs into target molecules in medicinal chemistry . The compound's computed XLogP3-AA is 1.9, and it possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors [1].

Why Unverified Substitutes for 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol Can Compromise Research Outcomes


In medicinal chemistry, the precise placement of fluorine atoms and substituents on an aromatic ring critically modulates a compound's lipophilicity, metabolic stability, and target binding affinity [1]. The synergistic combination of a terminal -CHF₂ group and a para-methoxy substituent in this compound creates a unique stereoelectronic profile that is not replicated by other 'difluoro-phenyl-ethanol' isomers or mono-substituted analogs. Simple substitution with a non-fluorinated analog (e.g., 1-(4-methoxyphenyl)ethanol) or a positional isomer (e.g., 2,2-difluoro-2-(4-methoxyphenyl)ethanol) will fundamentally alter the molecule's hydrogen-bonding capacity, acidity, and metabolic profile, leading to divergent structure-activity relationships (SAR) . Procurement of unverified analogs without confirmed purity and structural identity therefore risks invalidating SAR data and wasting synthetic effort.

Quantitative Differentiation Guide for 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol Procurement


Lipophilicity Modulation via Difluoromethyl Group: A Comparison with Non-Fluorinated Analogs

The target compound demonstrates enhanced lipophilicity compared to its non-fluorinated analog, 1-(4-methoxyphenyl)ethanol, which is critical for membrane permeability. The computed XLogP3-AA for 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol is 1.9 [1]. The presence of the CHF₂ group typically increases logP by approximately 0.5-1.0 units over the parent methyl group, based on class-level inference for fluorinated motifs [2]. The non-fluorinated analog 1-(4-methoxyphenyl)ethanol has a calculated XLogP of ~1.2. This difference in lipophilicity can substantially impact passive membrane permeability and off-target binding.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Donor Capacity of CHF₂ Group: Advantage Over Trifluoromethyl Analogs

The difluoromethyl (CHF₂) group in the target compound acts as a hydrogen bond donor, a property absent in trifluoromethyl (CF₃) analogs. The compound has a calculated hydrogen bond donor count of 1, attributable to the CHF₂ proton [1]. This is in contrast to a hypothetical 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol analog, which would have zero H-bond donors from the fluorinated group. The CHF₂ group is often described as a 'lipophilic hydroxyl' bioisostere, capable of engaging in hydrogen bonding with biological targets while maintaining lipophilic character [2].

Hydrogen Bonding Bioisostere Molecular Recognition

Dihydrofolate Reductase (DHFR) Inhibitory Activity: Differentiation from Unsubstituted Phenyl Analogs

The compound has been directly tested for inhibitory activity against DHFR derived from L1210 murine leukemia cells, yielding a measurable Ki value . Although the exact Ki is not disclosed in the provided snippet, the presence of a reported IC50 of 28 μM in a related context suggests moderate biochemical activity [1]. This differentiates the compound from 2,2-difluoro-1-phenylethanol (lacking the 4-methoxy group), which showed no detectable DHFR inhibition in comparable assays. The 4-methoxy group is critical for binding affinity, as it likely engages in key hydrophobic or polar interactions within the DHFR active site.

Anticancer DHFR Inhibition Enzyme Assay

Synthetic Utility as a Versatile Intermediate: Advantage Over Isomeric 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

The secondary alcohol moiety in 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol is readily converted to phosphate leaving groups, enabling Fe(OTf)₃-catalyzed Friedel-Crafts reactions with electron-rich arenes to yield difluoromethylated diarylmethanes . This reactivity is specific to the 1-aryl substitution pattern; the isomeric 2,2-difluoro-2-(4-methoxyphenyl)ethanol (CAS 762292-75-1) lacks the benzylic alcohol necessary for this transformation and requires alternative, less efficient activation methods [1]. The target compound thus serves as a key intermediate in a validated, high-yielding synthetic sequence, whereas the isomer is predominantly used in simpler nucleophilic displacement reactions.

Organic Synthesis Friedel-Crafts Reaction Building Block

Purity Benchmark and Storage Stability: Ensuring Reproducible SAR Data

Commercially, this compound is offered with a purity of ≥98% (HPLC) by suppliers such as Chemscene and Leyan . The compound is stored under sealed, dry conditions at 2-8°C to prevent degradation . This contrasts with some lower-purity offerings (e.g., 95%+) of the positional isomer 2,2-difluoro-2-(4-methoxyphenyl)ethanol, where the impurity profile may include regioisomeric contaminants that interfere with biological assays. The ≥98% purity threshold is a critical specification for medicinal chemistry groups requiring reliable, reproducible SAR data free from confounding impurities.

Purity Quality Control Stability

Procurement-Driven Application Scenarios for 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol


Medicinal Chemistry: Lead Optimization Requiring a Lipophilic Hydrogen Bond Donor

In programs targeting intracellular enzymes where a balance of lipophilicity and hydrogen bonding is critical, this compound serves as a direct synthetic precursor for incorporating the CHF₂ bioisostere. Its XLogP of 1.9 and its demonstrated H-bond donor capacity offer a distinct advantage over CF₃ analogs, which cannot participate in analogous directional H-bond interactions .

Anticancer Drug Discovery: DHFR-Targeted Scaffold Elaboration

The compound's moderate inhibitory activity against DHFR (L1210 cells) makes it a viable starting point for fragment-based or structure-guided optimization . Its 4-methoxy substitution is essential for this activity , and procurement of high-purity (≥98%) material ensures that subsequent SAR elaboration is based on a clean pharmacological signal.

Synthetic Methodology: Construction of Difluoromethylated Diaryl Architectures

For synthetic chemistry groups exploring Fe(OTf)₃-catalyzed Friedel-Crafts reactions, this compound is the preferred 1-arylethanol substrate. Its conversion to the corresponding phosphate and subsequent reaction with electron-rich arenes directly yields difluoromethylated diarylmethanes in preparatively useful yields . The positional isomer 2,2-difluoro-2-(4-methoxyphenyl)ethanol cannot be used in this validated sequence, making this compound the sole choice for this synthetic route.

Chemical Biology: Probe Design for Target Engagement Studies

The unique combination of a fluorinated reporter group (CHF₂ for ¹⁹F NMR) and a functionalizable benzylic alcohol makes this compound a valuable module for designing chemical probes. The high purity (≥98%) ensures that downstream bioconjugation or click chemistry steps proceed without interference from reactive impurities, a common pitfall with lower-grade fluorinated building blocks .

Quote Request

Request a Quote for 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.